molecular formula C11H19NO2 B8109081 (4aS,7R,7aR)-7-(cyclopropylmethoxy)octahydrocyclopenta[b][1,4]oxazine

(4aS,7R,7aR)-7-(cyclopropylmethoxy)octahydrocyclopenta[b][1,4]oxazine

Cat. No.: B8109081
M. Wt: 197.27 g/mol
InChI Key: LTAZKAFKUIFAEB-HBNTYKKESA-N
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Description

(4aS,7R,7aR)-7-(cyclopropylmethoxy)octahydrocyclopenta[b][1,4]oxazine is a complex organic compound characterized by its unique structure, which includes a cyclopropylmethoxy group attached to an octahydrocyclopenta[b][1,4]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,7R,7aR)-7-(cyclopropylmethoxy)octahydrocyclopenta[b][1,4]oxazine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropylmethoxy group and its subsequent attachment to the octahydrocyclopenta[b][1,4]oxazine ring system. Common reagents used in these reactions include cyclopropylmethanol, oxirane, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4aS,7R,7aR)-7-(cyclopropylmethoxy)octahydrocyclopenta[b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (4aS,7R,7aR)-7-(cyclopropylmethoxy)octahydrocyclopenta[b][1,4]oxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is utilized in the development of new materials with unique properties. It can be incorporated into polymers and other materials to enhance their performance.

Mechanism of Action

The mechanism of action of (4aS,7R,7aR)-7-(cyclopropylmethoxy)octahydrocyclopenta[b][1,4]oxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved in these interactions are often complex and require detailed studies to fully understand.

Comparison with Similar Compounds

Similar Compounds

  • (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride
  • tert-butyl (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate

Uniqueness

Compared to similar compounds, (4aS,7R,7aR)-7-(cyclopropylmethoxy)octahydrocyclopenta[b][1,4]oxazine stands out due to the presence of the cyclopropylmethoxy group. This structural feature imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4aS,7R,7aR)-7-(cyclopropylmethoxy)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-8(1)7-14-10-4-3-9-11(10)13-6-5-12-9/h8-12H,1-7H2/t9-,10+,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAZKAFKUIFAEB-HBNTYKKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCC3C2OCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]2[C@H]1NCCO2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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